molecular formula C7H5ClN4O2S B1393053 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride CAS No. 924964-20-5

4-(2H-tetrazol-5-yl)benzenesulfonyl chloride

Cat. No. B1393053
CAS RN: 924964-20-5
M. Wt: 244.66 g/mol
InChI Key: HXFGIDWWUVWVHT-UHFFFAOYSA-N
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Description

4-(2H-tetrazol-5-yl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H5ClN4O2S . It is often used in research and development .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a sulfonyl chloride group and a tetrazole ring . The molecular weight of the compound is 244.66 .

Scientific Research Applications

Synthesis and Analysis

  • Synthesis of N-Substituted Derivatives : Compounds related to 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride, like N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, have been synthesized for their potential biological activities. These compounds were synthesized through a series of steps, starting from the reaction of benzenesulfonyl chloride (Khalid et al., 2016).

  • Molecular Structure and Spectroscopic Properties : Research on sulfonamide derivates, such as 4-Bromo-N-(1H-tetrazol-5-yl)benzenesulfonamide, has been conducted. These studies include synthesis, molecular structure, spectroscopic properties, and biological evaluation (Akram et al., 2019).

  • Tetrazole-Based Heterocycles Synthesis : (1H-Tetrazol-5-yl)-allenes, derived from tetrazolyl compounds, have been prepared for exploring their reactivity towards various compounds, leading to the synthesis of tetrasubstituted pyrroles and other heterocycles (Cardoso et al., 2016).

Biological Studies

  • Antibacterial and Antifungal Applications : Various derivatives have been tested for their antibacterial and antifungal properties. For instance, N-substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide derivatives exhibited potent antibacterial properties and moderate enzyme inhibition (Abbasi et al., 2017).

  • Antitumor Activity : Some derivatives of this compound have been synthesized and evaluated for their antitumor activities. For instance, substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide showed potential as anticancer agents (Farah et al., 2011).

Other Applications

  • Electrochemiluminescence Devices : Research has been conducted on ruthenium polypyridyl complexes containing derivatives of 4-(1H-tetrazol-5-yl)benzonitrile for use in electrochemiluminescent devices. These studies focus on the synthesis, characterization, and electrogenerated chemiluminescence efficiency of these complexes (Stagni et al., 2006).

Mechanism of Action

Target of Action

The primary targets of 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride are certain amino acid residues within the active pockets of specific proteins . These targets play a crucial role in the compound’s mechanism of action, as their interaction with the compound leads to significant changes in their function.

Mode of Action

This compound interacts with its targets by forming hydrogen bonds with the amino acid residues in their active pockets . This interaction results in a change in the conformation and function of the target proteins, which can have downstream effects on various biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target proteins. For instance, some synthesized compounds similar to this compound have shown significant cytotoxic effects .

Biochemical Analysis

Biochemical Properties

4-(2H-Tetrazol-5-yl)benzenesulfonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of enzyme activity, either inhibiting or activating specific biochemical pathways. For instance, it can react with amino groups in proteins, leading to the formation of sulfonamide bonds, which can alter the protein’s function and stability .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In various cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in cell proliferation, apoptosis, and differentiation. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites, such as amino or thiol groups, on proteins and enzymes. This covalent binding can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound can inhibit serine proteases by reacting with the active site serine residue, forming a stable sulfonamide bond. This modification prevents substrate binding and catalysis, effectively inhibiting the enzyme’s activity .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time are important considerations in laboratory settings. The compound is generally stable when stored at low temperatures, but it can degrade over time when exposed to moisture or high temperatures. In in vitro studies, the effects of this compound on cellular function can change over time, with prolonged exposure leading to more pronounced effects on cell viability and function. Long-term studies have shown that continuous exposure to this compound can result in sustained inhibition of specific biochemical pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound can cause toxicity, manifesting as liver damage or other organ-specific effects. Threshold effects are often observed, where a certain dosage level is required to elicit a measurable biological response. Toxicological studies are essential to determine the safe and effective dosage range for this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of this compound is crucial for predicting its biological effects and potential toxicity .

properties

IUPAC Name

4-(2H-tetrazol-5-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2S/c8-15(13,14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFGIDWWUVWVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680582
Record name 4-(2H-Tetrazol-5-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

924964-20-5
Record name 4-(2H-Tetrazol-5-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2H-tetrazol-5-yl)benzenesulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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